

Application Notes and Protocols for 1-Phenylcyclopropanamine Hydrochloride

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Compound of Interest

Compound Name: *1-Phenylcyclopropanamine*
Hydrochloride

Cat. No.: *B1205637*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling, storage, and use of **1-Phenylcyclopropanamine Hydrochloride** (CAS No: 73930-39-9) in a research and development setting.

Physicochemical Properties

1-Phenylcyclopropanamine Hydrochloride is an organic compound utilized in pharmaceutical research and organic synthesis.^[1] It is recognized for its unique cyclopropyl structure, which is valuable in the development of novel therapeutic agents, particularly those targeting neurological disorders.^[1]

Property	Value	Source(s)
CAS Number	73930-39-9	[1] [2] [3]
Molecular Formula	C ₉ H ₁₂ ClN	[2] [3]
Molecular Weight	169.65 g/mol	[1] [2] [3]
Appearance	Off-white to yellow powder/solid	[1] [2]
Melting Point	192-201 °C	[1]
Purity	≥96%	[1] [3]
SMILES String	<chem>NC1(CC1)C2=CC=CC=C2.Cl</chem>	[2] [3]

Safety and Hazard Information

It is imperative to handle this compound with care, adhering to established safety protocols. The Globally Harmonized System (GHS) classifications are summarized below.

Hazard Classification	GHS Code(s)	Description	Source(s)
Acute Toxicity, Oral	H302	Harmful if swallowed.	[2] [4]
Skin Irritation	H315	Causes skin irritation.	[2] [4]
Eye Irritation	H319	Causes serious eye irritation.	[2] [4]
Specific Target Organ Toxicity	H335	May cause respiratory irritation.	[2] [4]

Signal Word:Warning[\[2\]](#)[\[3\]](#)

Precautionary Statements: A comprehensive list of precautionary statements includes, but is not limited to:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[2\]](#)[\[3\]](#)

- P264: Wash skin thoroughly after handling.[\[2\]](#)[\[3\]](#)
- P271: Use only outdoors or in a well-ventilated area.[\[2\]](#)[\[3\]](#)
- P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[\[2\]](#)
- P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[\[2\]](#)[\[3\]](#)
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[2\]](#)[\[3\]](#)

Handling and Storage Procedures

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

Recommended Storage Conditions

Conflicting storage temperature recommendations exist across suppliers. For long-term storage, refrigeration is advised to ensure stability.

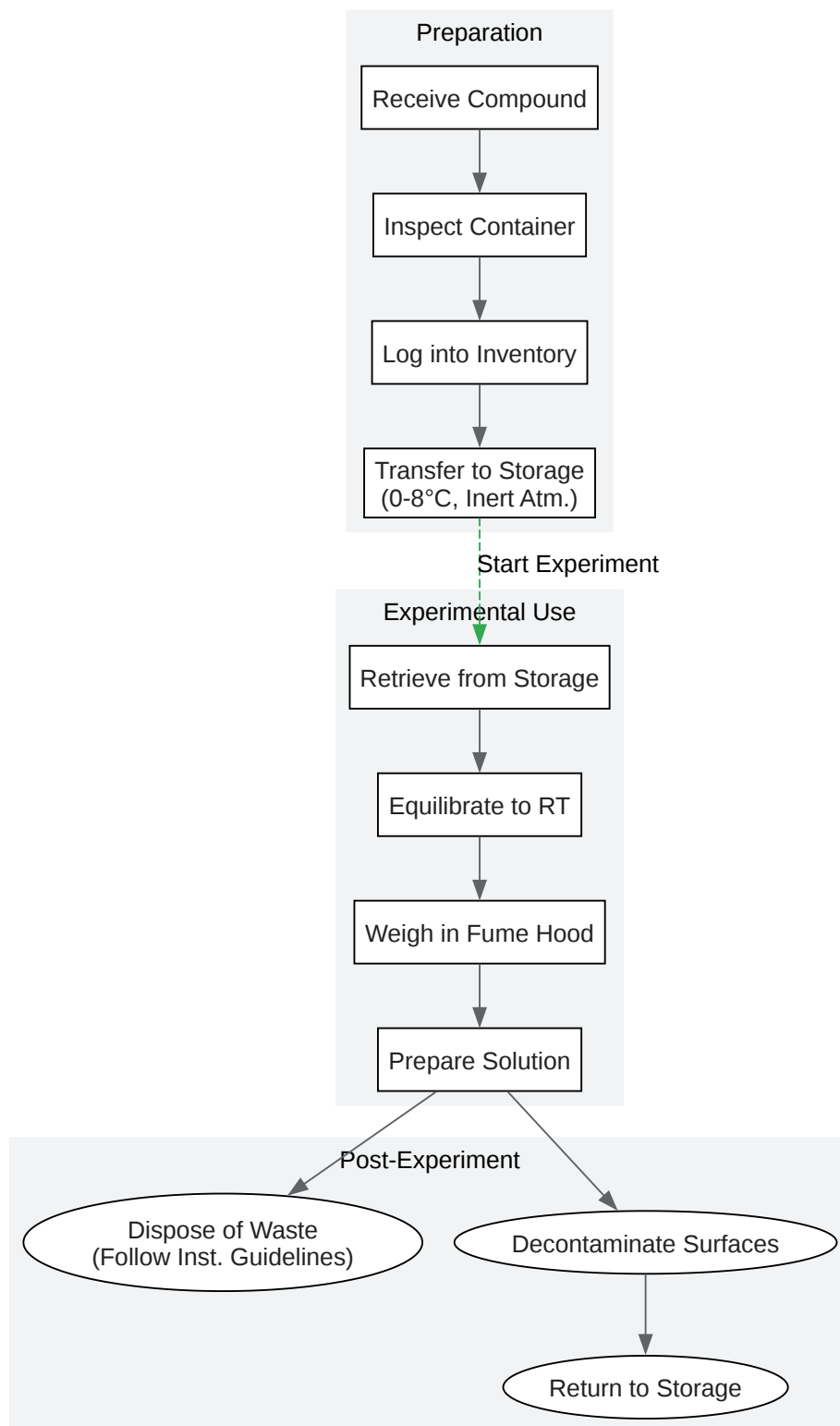
Condition	Recommendation	Source(s)
Temperature	Store at 0-8°C for long-term stability. Some suppliers state room temperature is acceptable.	[1] [3] [5]
Atmosphere	Store under an inert atmosphere (e.g., nitrogen or argon) as the compound may be air-sensitive.	[6] [7]
Container	Keep container tightly closed in a dry, cool, and well-ventilated place.	[6] [8]

| Incompatibilities| Store away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide (CO₂). |[6] |

General Handling Workflow

The following diagram outlines the general workflow for handling **1-Phenylcyclopropanamine Hydrochloride** from receipt to disposal.

Handling Workflow for 1-Phenylcyclopropanamine HCl

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Caption: General laboratory workflow for handling the compound.

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound.

PPE Type	Specification	Source(s)
Eye/Face Protection	Safety glasses with side-shields or goggles.	[6] [8]
Skin Protection	Chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.	[6] [8]
Respiratory Protection	Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.	[6] [8]

Spill & Disposal

- Spill: In case of a spill, avoid dust formation.[\[8\]](#) Remove all sources of ignition.[\[6\]](#) Absorb with inert material and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[\[6\]](#)

Application Protocol: Inactivation of Lysine-Specific Demethylase 1 (LSD1)

1-Phenylcyclopropanamine Hydrochloride is a known mechanism-based inactivator of the histone demethylase LSD1, an enzyme implicated in gene regulation and a target in cancer therapy.[\[9\]](#) The following protocol is adapted from studies investigating this interaction.[\[9\]](#)

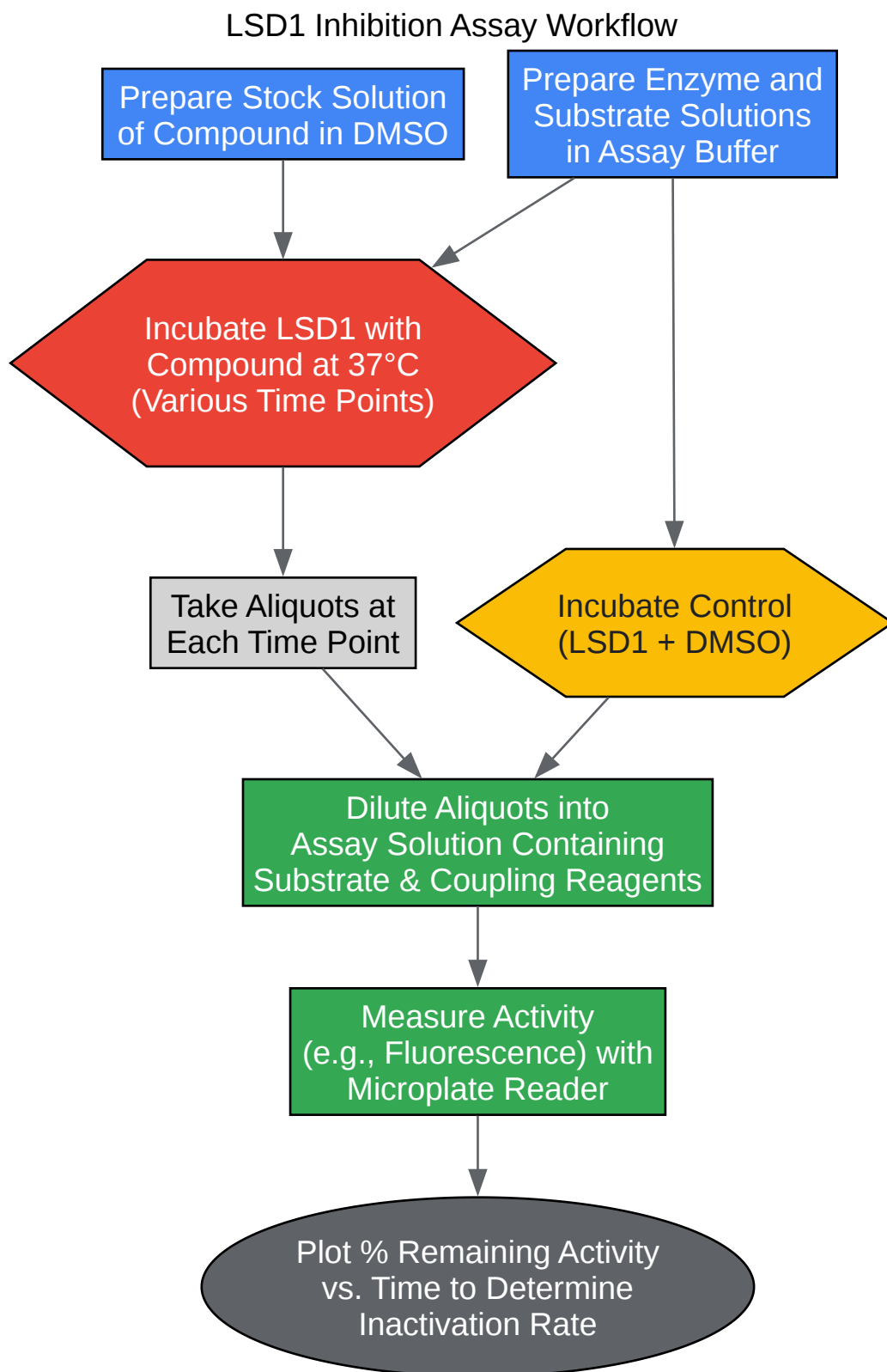
Objective

To determine the inhibitory activity of **1-Phenylcyclopropanamine Hydrochloride** against the LSD1 enzyme by measuring the reduction in its catalytic activity over time.

Materials and Reagents

- **1-Phenylcyclopropanamine Hydrochloride**
- Purified recombinant LSD1 enzyme
- Dimethylated H3 peptide substrate (e.g., ARTK(diMe)QTARKSTGGKAPRKQLA)[9]
- Assay Buffer: 50 mM HEPES, pH 7.5
- DMSO (for stock solution)
- Coupling reagents for detecting formaldehyde or hydrogen peroxide (byproducts of demethylation)
- Microplate reader

Experimental Workflow Diagram



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Caption: Workflow for the LSD1 enzyme inhibition assay.

Step-by-Step Protocol

- **Prepare Stock Solution:** Prepare a concentrated stock solution of **1-Phenylcyclopropanamine Hydrochloride** in DMSO.
- **Prepare Working Solutions:** Dilute the stock solution to the desired final concentrations (e.g., 50-500 μ M) in the assay buffer.[9] Also prepare solutions of LSD1 enzyme and the H3 peptide substrate in the same buffer.
- **Inhibition Reaction:** In a microcentrifuge tube, incubate the LSD1 enzyme with the desired concentration of **1-Phenylcyclopropanamine Hydrochloride** at 37°C. Prepare a parallel control reaction with an equivalent amount of DMSO instead of the inhibitor.[9]
- **Time-Point Sampling:** At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove a small aliquot from both the inhibitor and control reactions.[9]
- **Activity Measurement:** Immediately dilute each aliquot into a microplate well containing the H3 peptide substrate and coupling reagents. The dilution effectively stops the inactivation reaction, allowing for the measurement of remaining enzyme activity.
- **Data Acquisition:** Measure the reaction rate in the microplate reader by monitoring the signal (e.g., fluorescence or absorbance) generated by the detection of byproducts.
- **Data Analysis:** For each time point, calculate the percentage of remaining LSD1 activity in the inhibitor sample relative to the control sample. Plot the natural logarithm of the % remaining activity versus the pre-incubation time. The slope of this plot will yield the pseudo-first-order rate constant of inactivation (k_{inact}).

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